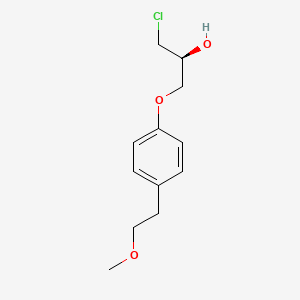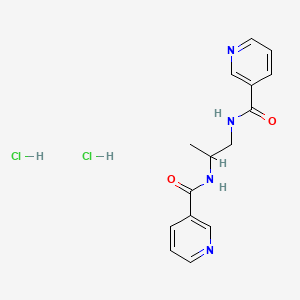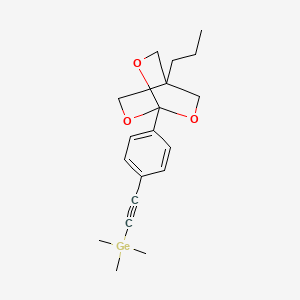
1-Chloro-2-hydroxy-3-(4-(2-methoxyethyl)phenoxy)-propane, (S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-chloro-2-hydroxy-3-(4-(2-methoxyethyl)phenoxy)-propane, (S)- typically involves the kinetic resolution of its racemic mixture. One effective method employs Pseudomonas fluorescens lipase (PFL) as a biocatalyst. The enzyme selectively acylates the R-form of the racemic intermediate, leaving the S-form intact. The reaction is optimized at 30°C with an enzyme activity of 400 units and a substrate concentration of 10 mM, achieving high enantioselectivity and conversion within 3 hours .
Industrial Production Methods
Industrial production methods for this compound often leverage biocatalysis due to its efficiency and selectivity. The use of immobilized enzymes or whole-cell biocatalysts can enhance the scalability and economic viability of the process. These methods are designed to minimize waste generation and maximize yield, aligning with the principles of green chemistry .
化学反応の分析
Types of Reactions
1-Chloro-2-hydroxy-3-(4-(2-methoxyethyl)phenoxy)-propane, (S)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction to yield different alcohols or hydrocarbons.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various ethers or amines, while oxidation reactions can produce ketones or aldehydes .
科学的研究の応用
1-Chloro-2-hydroxy-3-(4-(2-methoxyethyl)phenoxy)-propane, (S)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of chiral compounds and pharmaceuticals.
Biology: Studied for its interactions with enzymes and its role in enzymatic resolution processes.
Medicine: Serves as a precursor in the synthesis of metoprolol, a drug used to treat hypertension and other cardiovascular conditions.
Industry: Employed in the production of optically pure compounds for various industrial applications.
作用機序
The mechanism of action of 1-chloro-2-hydroxy-3-(4-(2-methoxyethyl)phenoxy)-propane, (S)- involves its interaction with specific enzymes, such as Pseudomonas fluorescens lipase. The enzyme selectively catalyzes the transesterification of the R-enantiomer, leaving the S-enantiomer intact. This selective acylation is facilitated by strong hydrogen bond interactions between the hydroxyl group of the R-enantiomer and key binding residues in the enzyme’s catalytic site .
類似化合物との比較
Similar Compounds
1-Chloro-3-phenoxy-2-propanol: Another chiral compound with similar structural features but different functional groups.
1-Chloro-2-hydroxy-3-phenoxy-propane: Shares the chloro and hydroxy groups but lacks the methoxyethyl substituent.
Uniqueness
1-Chloro-2-hydroxy-3-(4-(2-methoxyethyl)phenoxy)-propane, (S)- is unique due to its specific chiral properties and its role as an intermediate in the synthesis of metoprolol. Its selective interaction with enzymes like Pseudomonas fluorescens lipase highlights its potential for use in enantioselective synthesis and biocatalysis .
特性
CAS番号 |
144449-77-4 |
|---|---|
分子式 |
C12H17ClO3 |
分子量 |
244.71 g/mol |
IUPAC名 |
(2S)-1-chloro-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol |
InChI |
InChI=1S/C12H17ClO3/c1-15-7-6-10-2-4-12(5-3-10)16-9-11(14)8-13/h2-5,11,14H,6-9H2,1H3/t11-/m1/s1 |
InChIキー |
MAVSBQOSROXJQJ-LLVKDONJSA-N |
異性体SMILES |
COCCC1=CC=C(C=C1)OC[C@@H](CCl)O |
正規SMILES |
COCCC1=CC=C(C=C1)OCC(CCl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















